3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
Description
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (CAS: Not explicitly listed; referenced as intermediate in ) is a β-ketonitrile derivative with a trifluoromethyl-substituted phenyl group at the 3-position. This compound is widely utilized as a precursor in medicinal chemistry for synthesizing heterocycles, such as pyrazoles and benzimidazoles, due to its reactive α,β-unsaturated carbonyl system. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .
Properties
IUPAC Name |
3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPORLBYZLQDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334311 | |
| Record name | 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27328-86-5 | |
| Record name | 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
From Benzyl Alcohol
One method involves the reaction of benzyl alcohol with trifluoromethylphenylboronic acid to form trifluoromethylphenyl methyl ether. This intermediate is then reacted with acetic anhydride to produce the desired compound.
From 2-Bromo-1-(2-trifluoromethyl-phenyl)-ethanone
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile can be synthesized from 2-bromo-1-(2-trifluoromethyl-phenyl)-ethanone. A solution of potassium cyanide in water is added to a stirring solution of 2-bromo-1-(2-trifluoromethyl-phenyl)-ethanone in ethanol. The mixture is stirred at room temperature overnight, then water and dichloromethane are added. The mixture is acidified with acetic acid to a pH of 5-6. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Recrystallization of the residue with ether and hexane yields 3-oxo-3(2-trifluoromethyl-phenyl)-propionitrile.
The following table summarizes the reaction conditions and yield for this method:
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| N/A | In ethanol; water; at 20℃ | A solution of 26.04 g (0.40 mole) of potassium cyanide in 30 mL of water was added to a stirring solution of 27.00 g (0.10 mole) of 2-bromo-1-(2-trifluoromethyl-phenyl)-ethanone in 500 mL of ethanol. The mixture was stirred at room temperature overnight. Water and dichloromethane were added to the mixture. The mixture was then acidified with acetic acid (pH=5-6). The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization of the residue with ether and hexane gave 14.97 g of 3-oxo-3(2-trifluoromethyl-phenyl)-propionitrile. |
Palladium-Catalyzed Carbonylative α-Arylation
3-Oxo-3-(hetero)arylpropanenitriles can be generated via a carbonylative palladium-catalyzed α-arylation of tert-butyl 2-cyanoacetates with (hetero)aryl bromides followed by acid-mediated decarboxylation. This method uses a stoichiometric loading of carbon monoxide and mild basic reaction conditions such as \$$MgCl_2\$$ and dicyclohexylmethylamine for the deprotonation step to ensure excellent functional group tolerance.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate ($$KMnO4$$) and chromium trioxide ($$CrO3$$).
- Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms. Common reducing agents include lithium aluminum hydride ($$LiAlH4$$) and sodium borohydride ($$NaBH4$$).
- Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives. Common substitution reagents include organolithium reagents and Grignard reagents.
Properties
The following table lists key properties of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 213.156 |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 280.0±40.0 °C at 760 mmHg |
| Melting Point | 60-62°C |
| Flash Point | 123.1±27.3 °C |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.469 |
Chemical Reactions Analysis
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Organic Chemistry:
- Building Block: 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile serves as a fundamental building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions, which are crucial for creating new compounds in organic chemistry .
-
Biological Research:
- Enzyme Interaction Studies: The compound is being investigated for its potential effects on enzymes and cellular processes. The trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and targets.
- Pharmaceutical Development: Research is ongoing to explore its potential as an intermediate in drug synthesis. The unique properties of this compound may lead to the development of novel therapeutic agents .
- Industrial Applications:
Case Studies and Research Findings
Case Study 1: Drug Development
In a recent study, researchers evaluated the efficacy of this compound as a precursor in synthesizing potential anti-cancer agents. The compound demonstrated promising activity against specific cancer cell lines, suggesting that its derivatives could be further explored for therapeutic use.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The findings indicated that modifications to the trifluoromethyl group could significantly alter the inhibitory potency, highlighting its importance in drug design .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Chemistry | Used as a building block for synthesizing complex organic molecules. |
| Biological Research | Investigated for effects on enzymes and cellular processes; potential pharmaceutical uses. |
| Industrial Chemistry | Employed in producing specialty chemicals with enhanced properties due to trifluoromethyl substitution. |
Mechanism of Action
The mechanism of action of 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Positional Isomers and Functional Group Modifications
- Used in high-tech industries (e.g., pharmaceuticals, aerospace) .
- 3-Oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile (CAS: 122454-46-0):
Heterocyclic and Aliphatic Analogues
- 3-Oxo-3-(2-thienyl)propanenitrile :
- 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile (CAS: 1186610-03-6):
- Aliphatic tetrahydrofuran substitution reduces aromaticity, increasing solubility in polar solvents. Applied in polymer chemistry .
Biological Activity
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is a compound with the molecular formula C10H6F3NO, classified as a β-ketonitrile. Its unique structure, characterized by a trifluoromethyl group at the meta position of a phenyl ring, contributes to its distinctive chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
The compound's structure includes:
- A carbonyl group (ketone)
- A nitrile group
- A trifluoromethyl substitution
These functional groups enhance the compound's reactivity and influence its biological interactions. The trifluoromethyl group is particularly noted for increasing lipophilicity, potentially affecting binding affinities to various biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities similar to other aromatic ketones. Key findings include:
- Protein Binding : The compound may bind to specific proteins, influencing various biochemical pathways.
- Enzyme Interaction : It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to alterations in metabolic pathways and gene expression.
- Antimicrobial Properties : Analogous compounds have shown efficacy against pathogens, suggesting potential antimicrobial applications for this compound .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Transport and Distribution : It interacts with cellular transporters and binding proteins, affecting its localization within cells.
- Dosage Effects : Variations in dosage can lead to different biological responses; low doses may have minimal effects while higher doses could induce significant changes in cell signaling and metabolism.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | Structure | Substituted at para position; different biological activity profile. |
| 4-(Trifluoromethyl)benzoylacetonitrile | Structure | Exhibits different reactivity due to para substitution; used in organic synthesis. |
| 2-Bromo-2-chloro-3-[3-(trifluoromethyl)phenyl]propanenitrile | Structure | Halogenated variant; shows varied reactivity and potential applications in medicinal chemistry. |
Q & A
Q. What experimental methods are recommended for synthesizing 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile?
A common approach involves the condensation of substituted aromatic aldehydes with active nitrile precursors. For example, analogous compounds like 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile are synthesized via reactions with aldehydes (e.g., indole-3-carbaldehyde derivatives) in acetonitrile, catalyzed by piperidine and glacial acetic acid under reflux . Optimization of reaction time, temperature, and stoichiometry is critical for achieving yields >60%. Purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate).
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?
- FT-IR : Identify key functional groups, such as the nitrile stretch (~2240 cm⁻¹), carbonyl (C=O) absorption (~1700 cm⁻¹), and trifluoromethyl (CF₃) vibrations (~1150-1250 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern (e.g., singlet for CF₃ at δ ~120-125 ppm in ¹³C) and nitrile/keto group connectivity. NOESY may resolve spatial proximity of substituents .
- UV-Vis : Analyze π→π* and n→π* transitions in acetonitrile to assess electronic delocalization, with λmax typically in 250-300 nm .
Q. What safety protocols are essential when handling this compound?
Based on structurally similar nitriles:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation or sensitization) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance the understanding of its electronic properties?
DFT (e.g., B3LYP/6-311++G(d,p)) predicts:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4-5 eV) indicate charge transfer capabilities.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation (e.g., between nitrile and keto groups) and stabilizes the molecular framework .
- Nonlinear Optical (NLO) Properties : High polarizability (β ~10⁻³⁰ esu) suggests potential in photonic applications .
Q. What strategies are effective for analyzing its potential as a dual inhibitor in biological systems?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like tubulin or farnesyltransferase. For analogs, binding affinities (ΔG ~-8 kcal/mol) correlate with inhibitory activity .
- In Vitro Assays : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7) and compare with reference inhibitors (e.g., paclitaxel) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) to optimize potency and selectivity .
Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?
- Kinetic Studies : Monitor reaction progress via HPLC (e.g., retention time ~0.88–1.03 minutes) under acidic/basic conditions to identify intermediates .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track keto-enol tautomerization pathways.
- Mass Spectrometry (LCMS) : Detect fragmentation patterns (e.g., m/z 531 [M-H]⁻) to infer stability and degradation products .
Q. What are the challenges in resolving conflicting spectroscopic or bioactivity data?
- Contradictory NMR Peaks : Assign ambiguities via 2D-COSY or HSQC to distinguish overlapping signals from impurities .
- Variable Bioactivity : Control for solvent effects (e.g., DMSO concentration in assays) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
